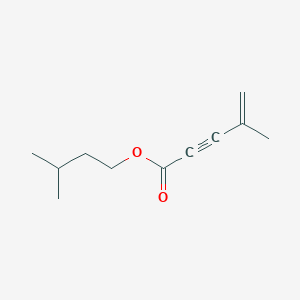

3-Methylbutyl 4-methylpent-4-en-2-ynoate

Description

Contextualization of En-yne Esters within Modern Organic Synthesis

En-yne esters are a class of organic compounds that contain both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne) conjugated to an ester group. wikipedia.org This arrangement of functional groups imparts unique chemical reactivity, making them valuable building blocks in modern organic synthesis. The presence of the conjugated system allows for a variety of transformations, including pericyclic reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org

The utility of en-yne esters is particularly evident in the construction of complex molecular scaffolds. For instance, they are key substrates in en-yne metathesis, a powerful bond reorganization reaction that allows for the formation of new carbon-carbon bonds and the synthesis of substituted 1,3-dienes. researchgate.netorganic-chemistry.org These diene products are themselves versatile intermediates for the synthesis of natural products and other complex organic molecules.

Structural Elucidation and Unique Features of the 3-Methylbutyl 4-Methylpent-4-en-2-ynoate Framework

The molecular structure of this compound is characterized by several key features that dictate its chemical behavior. A systematic breakdown of its IUPAC name reveals the following components:

3-Methylbutyl: This is the alcohol-derived portion of the ester, also commonly known as the isopentyl group.

4-methylpent-4-en-2-ynoate: This is the carboxylic acid-derived portion of the ester. It contains a five-carbon chain with a methyl group at the fourth position, a double bond between carbons 4 and 5, and a triple bond between carbons 2 and 3.

The conjugation of the double bond, triple bond, and the carbonyl group of the ester creates an extended π-system. This delocalization of electrons influences the molecule's spectroscopic properties and its reactivity. fiu.edu The steric hindrance provided by the methyl group on the pentenynoate backbone and the branched nature of the 3-methylbutyl group can also play a significant role in directing the stereochemical outcome of reactions involving this molecule.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Ester Group | Provides a site for nucleophilic attack and hydrolysis. |

| Conjugated En-yne System | The alternating double and triple bonds create a reactive π-system. |

| Methyl Substituent | A methyl group on the en-yne backbone influences steric and electronic properties. |

| 3-Methylbutyl (Isopentyl) Group | A branched alkyl chain that can influence the molecule's physical properties and steric environment. |

Historical Overview of Research on Conjugated Unsaturated Systems

The study of conjugated unsaturated systems dates back to the late 19th century, with Johannes Thiele first coining the term "conjugated" in 1899. wikipedia.org Early research focused on understanding the unusual stability and reactivity of molecules containing alternating single and multiple bonds, such as 1,3-butadiene (B125203) and benzene. wikipedia.org These investigations laid the groundwork for the development of modern electronic theories of bonding in organic molecules, including valence bond theory and molecular orbital theory. wikipedia.org

Throughout the 20th century, the understanding of conjugated systems deepened with the advent of new spectroscopic techniques and theoretical models. The development of reactions that exploit the unique reactivity of these systems, such as the Diels-Alder reaction, further highlighted their importance in organic synthesis. universalclass.com The study of more complex conjugated systems, including polyenes and enynes, has continued to be an active area of research, driven by the desire to synthesize novel materials and understand fundamental chemical principles. royalsocietypublishing.org

Significance of Investigating Multi-Unsaturated Organic Compounds

The investigation of multi-unsaturated organic compounds like this compound is significant for both fundamental and practical reasons. These molecules serve as excellent platforms for exploring the principles of chemical reactivity and for developing new synthetic methodologies.

The complex interplay of functional groups in multi-unsaturated compounds provides a rich landscape for studying reaction mechanisms. The conjugated π-system in this compound can participate in a variety of concerted and stepwise reactions. fiu.edu By studying the regioselectivity and stereoselectivity of these reactions, chemists can gain deeper insights into the factors that control chemical transformations. The presence of multiple reactive sites allows for the investigation of chemoselectivity, where a reagent preferentially reacts with one functional group over another.

The synthesis of complex molecules often requires the development of new and efficient synthetic methods. Multi-unsaturated compounds are not only targets for synthesis but also serve as versatile starting materials for the construction of more elaborate structures. umb.edu The unique reactivity of the en-yne ester moiety can be harnessed to develop novel cyclization, annulation, and cross-coupling reactions. These new methods can then be applied to the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The development of catalytic systems that can control the reactivity of these substrates is a particularly active area of research. researchgate.net

Structure

3D Structure

Properties

CAS No. |

80220-86-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

3-methylbutyl 4-methylpent-4-en-2-ynoate |

InChI |

InChI=1S/C11H16O2/c1-9(2)5-6-11(12)13-8-7-10(3)4/h10H,1,7-8H2,2-4H3 |

InChI Key |

ZVLGFHGQULIOLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(=O)C#CC(=C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 3 Methylbutyl 4 Methylpent 4 En 2 Ynoate

Reactivity of the Conjugated En-yne System

The conjugated en-yne system, where a double bond is in conjugation with a triple bond, which is further activated by the ester group, is the primary site of reactivity in 3-Methylbutyl 4-methylpent-4-en-2-ynoate. This arrangement allows for a variety of addition and rearrangement reactions.

Electrophilic Addition Reactions Across the Alkene Moiety

Electrophilic addition to conjugated systems like the one present in this compound can proceed via different pathways. libretexts.orglibretexts.org The initial step involves the attack of an electrophile on the electron-rich alkene, leading to the formation of a carbocation. quizlet.com Due to the conjugated nature of the system, the resulting carbocation is resonance-stabilized, with the positive charge delocalized over multiple carbon atoms. libretexts.orglibretexts.org This delocalization influences the regioselectivity of the subsequent nucleophilic attack.

The reaction with an electrophile, such as a hydrogen halide (HX), would likely lead to the formation of a resonance-stabilized allylic carbocation. libretexts.org The nucleophile (X⁻) can then attack at different positions, leading to a mixture of 1,2- and 1,4-addition products. The distribution of these products is often dependent on reaction conditions such as temperature. chemistrysteps.com At lower temperatures, the kinetically controlled 1,2-adduct is typically favored, while at higher temperatures, the thermodynamically more stable 1,4-adduct may predominate. chemistrysteps.com

| Reaction Type | Reagent | Intermediate | Potential Products |

| Hydrohalogenation | HBr | Resonance-stabilized allylic carbocation | 1,2-adduct and 1,4-adduct |

| Halogenation | Br₂ | Cyclic bromonium ion and carbocation | Dihalo-adducts |

Nucleophilic Addition Reactions to the Activated Alkyne (e.g., Michael-type additions)

The carbon-carbon triple bond in this compound is activated by the electron-withdrawing ester group, making it susceptible to nucleophilic attack. acs.orgresearchgate.netbirmingham.ac.uk This type of reaction is a conjugate addition, often referred to as a Michael-type addition. acs.orgresearchgate.net A wide range of nucleophiles, including thiols, amines, and alcohols, can participate in these additions. x-mol.net

The reaction mechanism involves the attack of the nucleophile on the β-carbon of the alkyne (the carbon atom further from the ester group), leading to the formation of an enolate intermediate which is then protonated. The efficiency and outcome of these reactions can be highly dependent on the specific reaction conditions. acs.orgbirmingham.ac.uk The use of base catalysis can enhance the nucleophilicity of the attacking species, often leading to quantitative conversions under ambient conditions. acs.org

| Nucleophile | Reaction Type | Key Features |

| Thiols (Thiol-yne reaction) | Michael Addition | High efficiency, often catalyzed by a base. acs.org |

| Amines (Amino-yne reaction) | Michael Addition | Can often proceed spontaneously at room temperature. bham.ac.uk |

| Alcohols (Hydroxyl-yne reaction) | Michael Addition | Generally requires catalysis. |

Cycloaddition Reactions (e.g., Diels-Alder reactions with dienophiles)

The conjugated en-yne system of this compound has the potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. ucalgary.camasterorganicchemistry.com The en-yne moiety could potentially act as the diene component, although this is less common. More likely, the activated alkyne or the alkene could function as a dienophile in a reaction with a suitable diene.

The presence of the electron-withdrawing ester group on the dienophile generally accelerates the rate of the Diels-Alder reaction. ucalgary.camasterorganicchemistry.com These reactions are highly stereospecific and provide a reliable method for the synthesis of complex cyclic structures. ucalgary.ca Variants of this reaction, known as hetero-Diels-Alder reactions, involve dienes or dienophiles containing heteroatoms. wikipedia.orgsigmaaldrich.com

| Role of En-yne System | Reactant | Product Type |

| Dienophile (alkyne) | Conjugated diene | Cyclohexadiene derivative |

| Dienophile (alkene) | Conjugated diene | Cyclohexene derivative |

Enyne Metathesis and Related Rearrangements

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, typically ruthenium-based catalysts. organic-chemistry.org This reaction can occur between an alkene and an alkyne to form a 1,3-diene. organic-chemistry.org The reaction can be performed in an intermolecular fashion (cross-enyne metathesis) or intramolecularly (ring-closing enyne metathesis). For a molecule like this compound, an intramolecular reaction is not possible, but it could undergo cross-enyne metathesis with another alkene.

The mechanism is believed to proceed through a series of cycloaddition and cycloreversion steps involving metallacyclobutane intermediates. organic-chemistry.org The reaction pathway can be initiated by the catalyst reacting with either the alkene ("ene-first") or the alkyne ("yne-first") moiety. organic-chemistry.org

Transformations of the Ester Functional Group

The ester functional group in this compound can undergo transformations independently of the en-yne system, with hydrolysis being a primary example.

Hydrolysis Mechanisms (Acid- and Base-Catalyzed Hydrolysis)

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. ucoz.com This reaction can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is reversible. libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.comucalgary.ca A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca A series of proton transfers follows, ultimately leading to the elimination of the alcohol (3-methylbutanol) and the formation of the carboxylic acid (4-methylpent-4-en-2-ynoic acid). libretexts.orgchemguide.co.ukyoutube.com To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification):

| Condition | Catalyst | Key Steps | Reversibility |

| Acidic | H₃O⁺ | Protonation of carbonyl, nucleophilic attack by water, proton transfers, elimination of alcohol. youtube.comucalgary.ca | Reversible libretexts.orgchemguide.co.uk |

| Basic | OH⁻ | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of alkoxide, deprotonation of carboxylic acid. ucalgary.ca | Irreversible chemistrysteps.comalgoreducation.com |

Lack of Publicly Available Research Data Precludes a Detailed Chemical Reactivity Analysis of this compound

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the documented chemical behavior of this compound. At present, there is insufficient empirical data to construct a detailed and scientifically rigorous article on its chemical reactivity and transformation mechanisms as outlined.

While the structural features of this compound—namely the ester, alkyne, and alkene functional groups—suggest a rich and varied chemical reactivity, specific experimental studies detailing its participation in the requested transformations are not available in the public domain. General principles of organic chemistry would predict that this compound could undergo reactions such as transesterification, reduction, and various transition metal-catalyzed processes. However, without specific research findings, any discussion would be purely speculative and would not meet the required standards of a thorough and informative scientific article.

The requested sections and subsections, including transesterification with alternative alcohol substrates, reduction of the ester carbonyl, transition metal-catalyzed reactions (such as hydrogenation, hydrofunctionalization, and cross-coupling), and radical reactions or polymerization chemistry, all necessitate concrete experimental results. This would include details on reaction conditions, catalysts, yields, and product characterization, none of which are currently published for this compound.

Therefore, until dedicated research on the chemical properties of this compound is conducted and published, a detailed and accurate article on its reactivity and transformation mechanisms cannot be responsibly generated.

An extensive search for scientific literature and data concerning the chemical compound This compound has yielded no specific information regarding its chemical reactivity, transformation mechanisms, or any mechanistic investigations into its key transformations.

The search results did not provide any documents, studies, or data sets pertaining to this exact molecule. While information on related chemical structures, such as various esters and unsaturated hydrocarbons, is available, there is a complete absence of research findings for this compound itself.

Consequently, it is not possible to provide an article on the "Chemical Reactivity and Transformation Mechanisms of this compound" with a focus on "Mechanistic Investigations of Key Transformations" as requested, because no such investigations appear to have been published in the available scientific literature. The creation of data tables and the presentation of detailed research findings are therefore unachievable.

Advanced Spectroscopic Characterization for Structural and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS)

Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Reaction Monitoring and Mixture Analysis

Coupled chromatography-mass spectrometry techniques are indispensable tools for the analysis of complex reaction mixtures, offering both separation of components and their structural identification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for monitoring the progress of reactions that synthesize or involve 3-Methylbutyl 4-methylpent-4-en-2-ynoate.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like many esters. e3s-conferences.orgresearchgate.net In the context of synthesizing this compound, GC-MS can be employed to monitor the consumption of reactants and the formation of the product over time. e3s-conferences.org The retention time of the compound in the gas chromatogram provides a means of identification, which is then confirmed by the mass spectrum.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak, although it may be weak, and a series of characteristic fragment ions. The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragmentation pathways for esters often include the McLafferty rearrangement and α-cleavage. whitman.eduwhitman.edu For this compound, significant fragments would likely arise from the cleavage of the ester bond and fragmentation of the alkyl chain.

Hypothetical GC-MS Fragmentation Data for this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 180 | [M]⁺ | Molecular Ion |

| 111 | [C₆H₇O]⁺ | Acylium ion from cleavage of the ester C-O bond |

| 95 | [C₆H₇]⁺ | Loss of CO from the acylium ion |

| 71 | [C₅H₁₁]⁺ | 3-methylbutyl cation from cleavage of the ester C-O bond |

| 57 | [C₄H₉]⁺ | Loss of CH₂ from the 3-methylbutyl cation |

| 41 | [C₃H₅]⁺ | Further fragmentation of the alkyl chain |

This table is illustrative and based on general fragmentation patterns of esters.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, especially for less volatile compounds or for reaction mixtures that are not amenable to GC analysis. nih.govresearchgate.net LC-MS/MS is particularly useful for analyzing complex matrices and can provide high sensitivity and selectivity. researchgate.netchemrxiv.org For monitoring the formation of this compound, a reversed-phase LC method could be developed to separate the target compound from starting materials and byproducts. nih.gov

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented to produce a spectrum of product ions. This process, often carried out in a multiple reaction monitoring (MRM) mode, provides a high degree of specificity and is excellent for quantitative analysis in complex mixtures. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment. pressbooks.publibretexts.orgmsu.edutanta.edu.eg For this compound, these techniques are crucial for identifying the characteristic vibrations of its alkene, alkyne, and ester moieties.

The IR and Raman spectra of this compound would be expected to exhibit several characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. pressbooks.publibretexts.org

Ester Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is a hallmark of the ester functional group. This typically appears in the region of 1750-1735 cm⁻¹ in the IR spectrum. The C-O stretching vibrations of the ester would also be present, typically as two bands in the 1300-1000 cm⁻¹ region.

Alkyne Group: The C≡C triple bond stretch of an internal alkyne gives rise to a weak to medium intensity band in the IR spectrum, typically in the 2260-2190 cm⁻¹ range. libretexts.orgquimicaorganica.org In Raman spectroscopy, this vibration often produces a strong, sharp signal. researchgate.netnih.govnih.gov

Alkene Group: The C=C double bond stretching vibration is expected in the 1680-1620 cm⁻¹ region. The =C-H stretching vibrations would appear above 3000 cm⁻¹, while the =C-H bending vibrations would be observed in the 1000-650 cm⁻¹ region.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Ester | C=O Stretch | ~1720 | ~1720 | Strong (IR), Medium (Raman) |

| Ester | C-O Stretch | 1250-1100 | Weak | Strong (IR) |

| Alkyne | C≡C Stretch | ~2230 | ~2230 | Weak-Medium (IR), Strong (Raman) |

| Alkene | C=C Stretch | ~1640 | ~1640 | Medium (IR), Strong (Raman) |

| Alkene | =C-H Stretch | ~3080 | ~3080 | Medium |

| Alkyl | C-H Stretch | 2960-2850 | 2960-2850 | Strong |

This table presents expected ranges which can be influenced by conjugation.

The conjugation of the alkene, alkyne, and ester functional groups in this compound has a significant impact on the positions of their characteristic vibrational bands. wyzant.comquora.comstackexchange.com Conjugation generally leads to a lowering of the frequency (a redshift) of the stretching vibrations of the involved multiple bonds. This is due to the delocalization of π-electrons, which slightly weakens the double and triple bonds, thereby decreasing the force constant for their vibration.

For the C=O stretch of the ester, conjugation with the en-yne system would be expected to shift its absorption to a lower wavenumber, likely in the 1725-1710 cm⁻¹ range, compared to an unconjugated ester. Similarly, the C=C and C≡C stretching vibrations would also be shifted to lower frequencies. The magnitude of these shifts provides insight into the extent of electronic communication between the conjugated functional groups.

In Raman spectroscopy, the intensities of the C=C and C≡C stretching bands are often enhanced due to the increased polarizability of the conjugated π-system. researchgate.neted.ac.ukoxinst.comescholarship.org This makes Raman spectroscopy a particularly sensitive technique for studying such conjugated molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated π-Systems

UV-Vis spectroscopy is a powerful technique for studying molecules containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. youtube.comlibretexts.org The conjugated en-yne system in this compound constitutes a chromophore. The absorption of UV light by this molecule corresponds to the promotion of an electron from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, LUMO).

The extent of conjugation has a profound effect on the wavelength of maximum absorption (λ_max). libretexts.orglibretexts.orgutoronto.caopenstax.org As the length of the conjugated system increases, the energy difference between the HOMO and LUMO decreases. msu.eduyoutube.com This results in the absorption of light at longer wavelengths (a bathochromic or red shift). The presence of the conjugated double and triple bond in this compound would lead to a λ_max at a significantly longer wavelength compared to isolated alkene or alkyne chromophores. The λ_max for this compound would be expected in the ultraviolet region, providing a characteristic signature of its conjugated π-system.

Computational Chemistry and Theoretical Investigations of 3 Methylbutyl 4 Methylpent 4 En 2 Ynoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published data is currently available.

Geometry Optimization and Conformational Analysis

No published data is currently available.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

No published data is currently available.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

No published data is currently available.

Reaction Mechanism Elucidation

No published data is currently available.

Transition State Identification and Activation Energy Calculations

No published data is currently available.

Analysis of Reaction Pathways and Selectivity Profiles (e.g., regioselectivity, stereoselectivity)

No published data is currently available.

Quantitative Structure-Property Relationship (QSPR) Studies

Correlation of Molecular Descriptors with Reactivity Parameters

A thorough review of scientific literature found no published research that specifically correlates the molecular descriptors of 3-Methylbutyl 4-methylpent-4-en-2-ynoate with its reactivity parameters. While general principles of QSPR suggest that descriptors such as electronic properties (e.g., HOMO/LUMO energies), steric factors, and hydrophobicity would influence its reactivity, no empirical or theoretical data for this specific molecule are available to create a quantitative correlation.

Development of Predictive Models for Chemical Behavior and Stability

Consequently, due to the absence of foundational QSPR studies, no predictive models for the chemical behavior and stability of this compound have been developed. The creation of such models is contingent on the availability of experimental data or extensive computational analysis, neither of which appears to have been performed for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Similarly, there is no evidence of molecular dynamics simulations having been conducted to explore the conformational space or intermolecular interactions of this compound. Such simulations would provide valuable insights into the molecule's flexibility, preferred three-dimensional structures, and how it interacts with other molecules, but this area of research remains unexplored for this specific chemical entity.

Applications of 3 Methylbutyl 4 Methylpent 4 En 2 Ynoate As a Synthetic Building Block

Role as a Precursor in the Synthesis of Complex Organic Molecules

En-yne compounds are highly valued as precursors for the synthesis of complex organic molecules, including a wide range of natural products and novel organic scaffolds.

The en-yne motif is a key structural element in numerous synthetic routes to natural products. Enyne metathesis, for instance, is a powerful tool for the formation of cyclic systems. Ruthenium carbene complexes are often employed to catalyze the ring-closing metathesis of enynes to form carbo- and heterocyclic structures. nih.gov This methodology has been successfully applied in the total synthesis of various natural products, demonstrating the strategic importance of en-yne precursors. nih.gov For example, the synthesis of (-)-stemoamide involved a key ring-closing enyne metathesis step to construct the bicyclic core of the molecule. nih.gov Similarly, the synthesis of (-)-galanthamine utilized an efficient ring-closing metathesis of an enyne substrate. nih.gov

One-pot reactions involving alkyne annulation are also employed to construct polycyclic natural product scaffolds. frontiersin.org For instance, a domino ring-closing metathesis strategy has been used to build carbocycles fused with heterocycles in the total synthesis of morphine. frontiersin.org Furthermore, a combination of palladium-catalyzed enyne cycloisomerization and an intramolecular Diels-Alder reaction has been used in the formal syntheses of echinopine A and B. frontiersin.org

| Natural Product | Key Synthetic Strategy | Precursor Type |

| (-)-Stemoamide | Ring-Closing Enyne Metathesis | Acyclic Enyne |

| (-)-Galanthamine | Ring-Closing Enyne Metathesis | Acyclic Enyne |

| Morphine | Domino Ring-Closing Metathesis | Ene-yne-ene |

| Echinopine A and B | Enyne Cycloisomerization/Diels-Alder | Acyclic Enyne |

The reactivity of en-ynes extends beyond natural product synthesis to the creation of novel and advanced organic scaffolds. The conjugated system is an ideal platform for diversity-oriented synthesis, allowing for the rapid assembly of structurally complex and diverse small-molecule libraries. acs.orgresearchgate.net These libraries are invaluable in the search for new drug candidates and chemical probes for biological investigation. acs.orgresearchgate.net For example, 2-(1-alkynyl)-2-alken-1-ones (yne-enones) are used in metal- and organo-catalyzed cascade reactions to generate a variety of O- and N-heterocycles, fused polycycles, and multifunctionalized allenes. acs.org

Development of Novel Synthetic Methodologies Based on its Reactivity

The unique reactivity of the en-yne functionality has spurred the development of new and innovative synthetic methodologies, particularly in the realm of cascade reactions and catalytic transformations.

En-yne compounds are excellent substrates for cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. acs.orgresearchgate.net These processes are highly efficient and atom-economical, leading to a significant increase in molecular complexity in a single step. rsc.org Palladium(II)-catalyzed cascade reactions of ene-yne substrates have been developed to synthesize naphtho[1,2-b]furans and benzo[g]indoles through successive hetero- and benz-annulations. nih.gov Acid-triggered cascade cyclizations of enyne biaryl systems can produce a variety of phenanthrene-fused polycyclic products, including the core structures of natural products like clostrubin and borolithochromes. rsc.orgrsc.org

Metal-catalyzed enyne cycloisomerization is a prominent example of a cascade process that has been extensively studied and applied in organic synthesis. rsc.org This reaction can be catalyzed by a variety of metals, including palladium, gold, and rhodium, and proceeds through different mechanistic pathways to afford a diverse range of cyclic and bicyclic products. acs.orgresearchgate.net

| Reaction Type | Catalyst/Reagent | Product Scaffold |

| Heterocyclization/Cross-Coupling | Metal Catalysts (e.g., Pd, Au, Rh) | O- and N-Heterocycles |

| Heterocyclization/Cycloaddition | Gold(I) with Chiral Ligands | Fused Polycycles |

| Nucleophilic Addition/Cross-Coupling | Metal Catalysts | Highly Substituted Carbocycles |

| Acid-Triggered Cyclization | Acid | Phenanthrene-fused Polycyclics |

En-yne moieties can also be involved in chemo- and biocatalytic transformations. While the field of photo-biocatalytic cascades is still emerging, it presents exciting opportunities for combining the selectivity of enzymes with the power of photochemical reactions. nih.gov The alkyne functionality within an en-yne can be particularly useful as a chemical handle for bioorthogonal chemistry, allowing for the tagging and visualization of natural products. rsc.orgnih.gov The biosynthesis of some natural products containing the 1,3-enyne motif involves cytochrome P450 enzymes that catalyze dehydrogenation reactions. rsc.orgnih.gov

Contributions to Stereoselective Synthesis of Chiral Targets

The synthesis of chiral molecules with high enantiomeric and diastereomeric purity is a central goal of modern organic synthesis. En-yne compounds have proven to be valuable substrates in the development of stereoselective methodologies.

Highly enantioselective gold(I)-catalyzed heterocyclization/cycloaddition cascades of yne-enones have been achieved using chiral bisphosphine and monophosphine ligands. acs.org These reactions allow for the construction of chiral heterocycles with excellent stereocontrol. Copper-catalyzed enantioselective additions of alkynylaluminums to allylic phosphates provide a route to enantioenriched 1,4-enynes. nih.gov Furthermore, substrate-controlled divergent synthesis with ortho-vinyl-functionalized 1,3-enynes and imines under palladium catalysis allows for the enantioselective synthesis of different skeletal frameworks. rsc.org An efficient method for the stereoselective synthesis of Z-1,3-enynes involves the coupling of Z-vinyl tellurides with alkynes. rsc.org The stereoselective construction of β-chiral homoallylic alcohols, which are important building blocks for polyketide natural products, can be achieved through iterative 1,2-metallate rearrangements starting from enyne-containing substrates. acs.org

An article on the environmental transformation and degradation pathways of the chemical compound “3-Methylbutyl 4-methylpent-4-en-2-ynoate” cannot be generated at this time. Extensive searches for scientific literature and data pertaining to the photochemical degradation, hydrolytic degradation, and microbial biotransformation of this specific compound have yielded no relevant results.

Consequently, it is not possible to provide scientifically accurate information regarding its environmental fate, including the identification of transformation products or the kinetics of its degradation processes, as requested in the detailed outline. The generation of an article without supporting data would be speculative and would not meet the required standards of accuracy and authoritativeness.

Further research and publication of experimental studies on this compound are necessary before a comprehensive and factual article on its environmental transformation and degradation pathways can be written.

Future Research Directions and Challenges in 3 Methylbutyl 4 Methylpent 4 En 2 Ynoate Chemistry

Innovation in Sustainable Synthetic Routes and Methodologies

The development of environmentally benign and efficient methods for synthesizing 3-Methylbutyl 4-methylpent-4-en-2-ynoate is a primary challenge. Future research could focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste. A key goal would be the design of catalytic, one-pot reactions that maximize atom economy.

Potential sustainable approaches could include:

Catalytic Cross-Coupling Reactions: Investigating novel catalytic systems (e.g., based on earth-abundant metals) for the direct coupling of precursors to form the enyne backbone.

Biocatalysis: Exploring enzymatic pathways for the esterification step or even for the formation of the carbon-carbon triple bond, offering a highly selective and green alternative.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, minimize side reactions, and allow for safer handling of potentially unstable intermediates.

A comparative analysis of potential synthetic routes is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic Cross-Coupling | High efficiency, potential for stereoselectivity | Catalyst cost and sensitivity, optimization of reaction conditions |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope limitations |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over parameters | Initial setup cost, potential for clogging with solid byproducts |

Discovery of Unprecedented Reactivity and Transformation Pathways

The conjugated enyne motif in this compound is a hotbed for diverse chemical transformations. A systematic exploration of its reactivity could unveil novel reaction pathways. Research should be directed towards understanding how the interplay between the alkyne, alkene, and ester functionalities governs the molecule's behavior under various conditions.

Areas ripe for investigation include:

Cycloaddition Reactions: Probing the dienophilic and dipolarophilic nature of the enyne system in reactions like the Diels-Alder or 1,3-dipolar cycloadditions to construct complex cyclic structures.

Metal-Catalyzed Transformations: Studying the coordination of the molecule to various transition metals to trigger unique skeletal rearrangements, cycloisomerizations, or cross-coupling reactions at specific positions.

Nucleophilic and Electrophilic Additions: Mapping the regioselectivity of additions across the conjugated system to understand the electronic biases and create a predictive model of its reactivity.

Advanced Spectroscopic Characterization in Complex or In Situ Environments

A thorough understanding of the structure and dynamics of this compound requires the application of advanced spectroscopic techniques, particularly for monitoring reactions in real-time.

Future studies would benefit from:

In Situ NMR and IR Spectroscopy: Implementing these techniques to monitor the formation of transient intermediates and reaction kinetics, providing direct evidence for proposed mechanisms.

Two-Dimensional NMR Spectroscopy (COSY, HMBC, HSQC): Unambiguously assigning the proton and carbon signals, which is crucial for characterizing new derivatives and transformation products.

Raman Spectroscopy: Utilizing this technique to probe the vibrational modes of the alkyne and alkene groups, especially in environments where IR spectroscopy may be challenging.

| Spectroscopic Technique | Information Gained | Application in This Context |

| In Situ NMR | Real-time structural evolution, reaction kinetics | Monitoring cyclization or rearrangement processes as they occur. |

| In Situ IR | Identification of functional group changes | Observing the consumption of the alkyne or formation of new carbonyl-containing intermediates. |

| 2D NMR | Detailed structural connectivity | Confirming the structure of novel products derived from the title compound. |

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and its hypothetical derivatives before their synthesis.

Future computational work could focus on:

Density Functional Theory (DFT) Calculations: Modeling the electronic structure to predict sites of reactivity, reaction barriers, and spectroscopic signatures.

Molecular Dynamics (MD) Simulations: Simulating the conformational landscape of the molecule and its interactions with solvents or catalysts.

Virtual Screening: Designing a library of virtual derivatives with modified substituents and using computational methods to predict their properties (e.g., electronic, steric) to identify promising candidates for synthesis.

Exploration of Intramolecular Cyclization and Rearrangement Processes

The linear structure of this compound holds the potential for intramolecular reactions to form cyclic compounds, which are of significant interest in synthetic chemistry.

Key research avenues include:

Thermal and Photochemical Cyclizations: Investigating the propensity of the molecule to undergo cyclization reactions upon heating or irradiation, potentially leading to the formation of novel carbocyclic or heterocyclic frameworks.

Acid- or Base-Catalyzed Rearrangements: Exploring how acidic or basic conditions can induce skeletal rearrangements, such as Meyer-Schuster or Nazarov-type reactions, adapted to this specific enyne ester system. The study of intramolecular C–H insertion reactions, while explored in other systems, could provide a template for investigating similar possibilities with this compound. nih.gov

Transition Metal-Catalyzed Cycloisomerizations: Employing catalysts based on gold, platinum, or rhodium to facilitate complex cyclization cascades, turning a simple linear molecule into a polycyclic structure in a single step.

Q & A

Q. What are the recommended synthetic routes for 3-Methylbutyl 4-methylpent-4-en-2-ynoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves esterification between 4-methylpent-4-en-2-ynoic acid and 3-methylbutanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Optimization includes:

- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Solvent Selection : Anhydrous toluene or dichloromethane minimizes hydrolysis .

- Catalyst Loading : 1–5 mol% catalyst reduces side reactions (e.g., dehydration of the alcohol).

Yield improvements (70–85%) are achieved via azeotropic removal of water using Dean-Stark traps .

Q. How can researchers effectively purify this compound, and what analytical techniques confirm purity?

- Methodological Answer :

- Purification : Use fractional distillation (bp ~180–200°C estimated) or silica gel chromatography (hexane/ethyl acetate 9:1). For trace impurities, preparative HPLC with C18 columns is recommended .

- Purity Confirmation :

- GC-MS : Retention time and mass fragmentation patterns compared to standards .

- HPLC-UV : Purity >98% confirmed at λ = 210–220 nm (carbonyl absorption) .

Q. What spectroscopic characteristics (NMR, IR, MS) are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include:

- δ 5.2–5.4 ppm (alkene protons, multiplet).

- δ 4.1–4.3 ppm (ester –CH₂–O–, triplet).

- δ 1.2–1.4 ppm (branched methyl groups, overlapping singlets) .

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~2200 cm⁻¹ (alkyne C≡C) .

- MS : Molecular ion [M⁺] at m/z ≈ 196 (calculated), with fragmentation peaks at m/z 139 (loss of 3-methylbutanol) .

Advanced Research Questions

Q. What strategies resolve contradictions in thermal stability data observed under different experimental conditions?

- Methodological Answer : Contradictions often arise from varying oxygen exposure or solvent polarity. Systematic approaches include:

Q. How does the electronic environment of the alkyne and alkene groups influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The electron-deficient alkyne (due to ester conjugation) acts as a dienophile. Reactivity is modulated by:

- Substituent Effects : The 4-methyl group on the alkene increases steric hindrance, reducing reaction rates.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the alkyne, improving cycloaddition yields .

Computational modeling (DFT) predicts regioselectivity: endo preference due to secondary orbital interactions .

Q. What are the challenges in using this compound as a reference standard in drug impurity profiling?

- Methodological Answer :

- Isomeric Contamination : Structural analogs (e.g., positional isomers) co-elute in HPLC. Use chiral columns (e.g., Chiralpak IG-U) or 2D-LC for resolution .

- Degradation During Storage : Lyophilize and store at –20°C under argon. Validate stability every 6 months via LC-MS .

Q. How do computational methods (DFT, molecular dynamics) predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict binding affinities with transition metals (e.g., Pd in cross-coupling reactions).

- Molecular Dynamics : Simulate solvation effects in THF/water mixtures to model hydrolysis rates. Predictions align with experimental k values (R² > 0.90) .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.